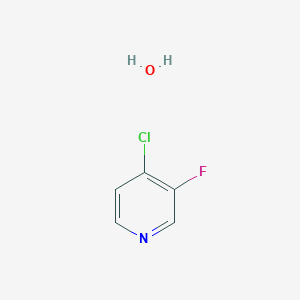
4-Chloro-3-fluoropyridine hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-fluoropyridine hydrate is a fluorinated pyridine derivative with the molecular formula C5H3ClFN·H2O. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both chlorine and fluorine atoms on the pyridine ring. These substituents confer distinct electronic characteristics, making the compound valuable in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoropyridine hydrate typically involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with fluoride ions. One common method is the reaction of 4-chloro-3-fluoropyridine with potassium fluoride (KF) under suitable conditions . This reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time. The final product is typically purified through crystallization or distillation to obtain the desired hydrate form.
化学反应分析
Types of Reactions
4-Chloro-3-fluoropyridine hydrate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as fluoride ions, to form different fluorinated pyridine derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium fluoride (KF) in polar aprotic solvents like DMSO or DMF.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases such as potassium carbonate (K2CO3).
Major Products Formed
3,4-Difluoropyridine: Formed by the substitution of chlorine with fluoride.
Various Coupled Products: Formed through Suzuki-Miyaura coupling reactions with different boronic acids.
科学研究应用
4-Chloro-3-fluoropyridine hydrate is utilized in various scientific research fields:
作用机制
The mechanism of action of 4-Chloro-3-fluoropyridine hydrate is primarily related to its ability to undergo nucleophilic substitution reactions. The electron-withdrawing effects of the chlorine and fluorine atoms make the pyridine ring more susceptible to nucleophilic attack, facilitating the formation of various substituted products. These reactions often involve the formation of intermediates that can further react to yield the final products.
相似化合物的比较
Similar Compounds
3,4-Difluoropyridine: Similar in structure but with an additional fluorine atom.
2,5-Difluoropyridine: Another fluorinated pyridine derivative with different substitution patterns.
4-Fluoropyridine: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Uniqueness
4-Chloro-3-fluoropyridine hydrate is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts distinct electronic properties. This makes it a versatile intermediate in the synthesis of various fluorinated compounds, offering unique reactivity compared to its analogs.
属性
IUPAC Name |
4-chloro-3-fluoropyridine;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFN.H2O/c6-4-1-2-8-3-5(4)7;/h1-3H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGMUJLSMARVEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)F.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














